molecular formula C7H13I B3276002 (Z)-1-iodo-1-heptene CAS No. 63318-29-6

(Z)-1-iodo-1-heptene

Cat. No.: B3276002
CAS No.: 63318-29-6
M. Wt: 224.08 g/mol
InChI Key: XULQQNDHGTXWAD-SREVYHEPSA-N
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Description

(Z)-1-Iodo-1-heptene is an organic compound characterized by the presence of an iodine atom attached to the first carbon of a heptene chain, with a double bond in the Z (cis) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-iodo-1-heptene typically involves the iodination of 1-heptene. One common method is the addition of iodine to 1-heptene in the presence of a catalyst such as silver nitrate or mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the Z-isomer.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (Z)-1-Iodo-1-heptene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.

    Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of 1-heptanol, 1-heptanenitrile, or heptylamine.

    Addition: Formation of 1,2-dibromoheptane or 1-bromo-1-heptene.

    Oxidation: Formation of 1-heptene oxide.

    Reduction: Formation of heptane.

Scientific Research Applications

(Z)-1-Iodo-1-heptene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential use in labeling and tracking biological molecules.

    Medicine: Explored for its potential in drug development and as a precursor for radiolabeled compounds used in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-1-iodo-1-heptene depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction type.

Comparison with Similar Compounds

    (E)-1-Iodo-1-heptene: The E (trans) isomer of 1-iodo-1-heptene, which has different stereochemistry and potentially different reactivity.

    1-Bromo-1-heptene: A similar compound with a bromine atom instead of iodine, which may exhibit different reactivity and applications.

    1-Chloro-1-heptene: Another halogenated heptene with chlorine, used for comparison in reactivity studies.

Uniqueness: (Z)-1-Iodo-1-heptene is unique due to its specific Z-configuration, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the iodine atom also imparts distinct properties compared to other halogenated heptenes, such as higher atomic mass and different bond dissociation energies.

Properties

IUPAC Name

(Z)-1-iodohept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULQQNDHGTXWAD-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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